

Catalytic Applications of Indium(I) Bromide in Organic Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: *Indium(i)bromide*

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Indium(I) bromide (InBr) has emerged as a potent and versatile catalyst in organic synthesis, offering unique reactivity for the formation of carbon-carbon bonds. Its applications range from the synthesis of organoindium reagents for cross-coupling reactions to the promotion of reductive couplings and stereoselective cyclopropanations. This document provides detailed application notes and experimental protocols for key catalytic uses of InBr.

Synthesis of Organoindium Reagents for Dual Photoredox/Nickel Cross-Coupling Reactions

Indium(I) bromide, in combination with lithium bromide, serves as an efficient system for the preparation of primary, secondary, and even tertiary alkyl indium reagents from the corresponding alkyl bromides and chlorides.^{[1][2]} These organoindium reagents are valuable precursors for subsequent C(sp²)-C(sp³) cross-coupling reactions under dual photoredox/nickel catalysis.^[2] This method is notable for its tolerance to air and moisture, as well as a wide range of functional groups.^[2]

The reaction is believed to proceed through the disproportionation of InBr in donating solvents to active In(0) and In(III) species.^{[1][3]} The use of InBr provides excellent stoichiometry for the conversion of alkyl halides to dialkylindium bromide (RInBr₂), minimizing the formation of other organoindium species.^[1]

Quantitative Data: Synthesis of Alkyl Indium Reagents and Cross-Coupling

Entry	Alkyl Halide	Aryl Bromide	Product	Yield (%)	Ref
1	Ethyl 4-bromobutyrate	4-Bromoacetophenone	Ethyl 4-(4-acetylphenyl)butanoate	92	[1]
2	1-Bromoadamantane	4-Bromoacetophenone	1-(4-Acetylphenyl)adamantane	85	[1]
3	Cyclohexyl bromide	4-Bromo-N,N-dimethylaniline	4-Cyclohexyl-N,N-dimethylaniline	88	[1]
4	Benzyl bromide	1-Bromo-4-nitrobenzene	1-(4-Nitrobenzyl)benzene	75	[1]
5	1-Bromo-3-chloropropane	4-Bromoacetophenone	1-(4-Acetylphenyl)-3-chloropropane	63	[1]

Experimental Protocol: Two-Step Synthesis of Alkyl-Aryl Cross-Coupling Products

Step 1: Synthesis of the Organoindium Reagent

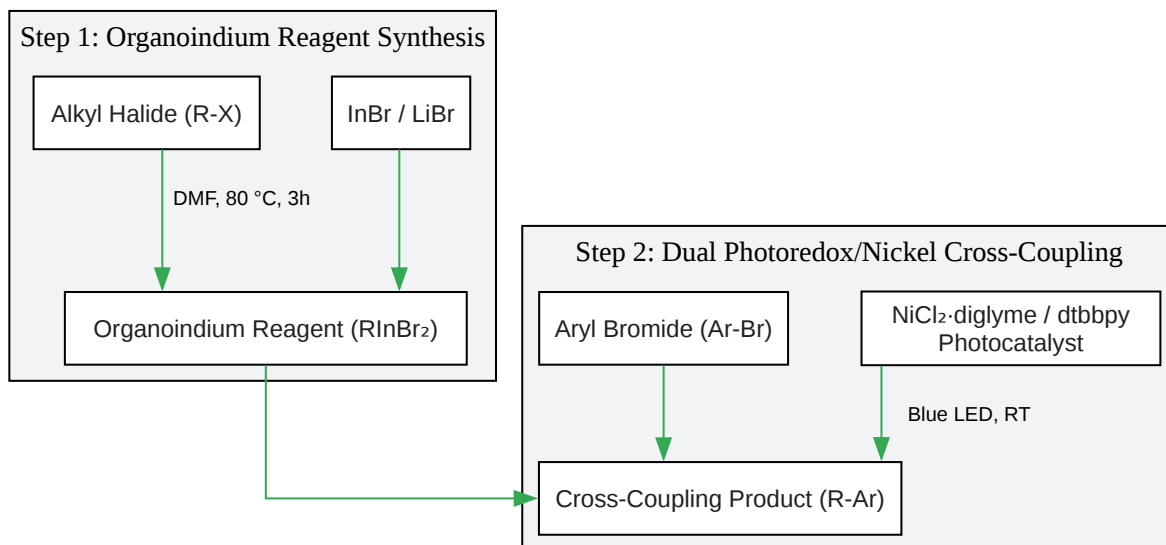
- To a screw-capped vial equipped with a magnetic stir bar, add indium(I) bromide (1.5 mmol) and lithium bromide (1.5 mmol).
- Evacuate and backfill the vial with argon three times.

- Add dry N,N-dimethylformamide (DMF, 1.0 M solution of the alkyl halide).
- Add the alkyl halide (1.0 mmol).
- Stir the reaction mixture at 80 °C for 3 hours.
- After cooling to room temperature, the resulting solution of the organoindium reagent is used directly in the next step.

Step 2: Dual Photoredox/Nickel Cross-Coupling

- To the solution of the organoindium reagent from Step 1, add the aryl bromide (0.5 mmol), NiCl₂·diglyme (0.025 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.03 mmol), and the photocatalyst (e.g., 4CzIPN, 0.005 mmol).
- Add 1,2-dimethoxyethane (DME) as a co-solvent.
- Irradiate the reaction mixture with a blue LED lamp at room temperature for 16-24 hours.
- Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupling product.

Reaction Workflow



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Caption: Workflow for the two-step synthesis of alkyl-aryl cross-coupling products.

Reductive Coupling of α,α -Dichloroketones

Indium(I) bromide promotes the reductive coupling of α,α -dichloroketones to synthesize 1-aryl-butane-1,4-diones.[4] This transformation is a valuable method for constructing symmetrical diketones, which are important building blocks in organic synthesis.

Quantitative Data: Reductive Coupling of α,α -Dichloroketones

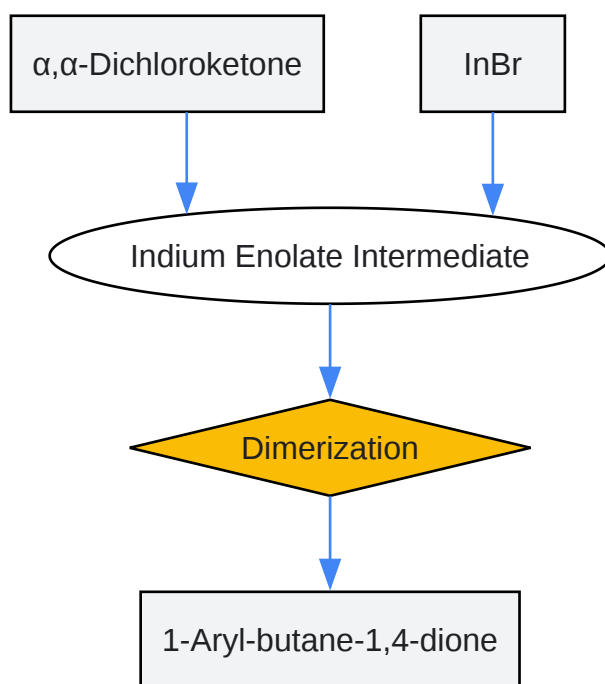
Entry	α,α -Dichloroketone	Product	Yield (%)	Ref
1	2,2-Dichloro-1-phenylethanone	1,4-Diphenylbutane-1,4-dione	85	[4]
2	2,2-Dichloro-1-(4-methylphenyl)ethanone	1,4-Bis(4-methylphenyl)butane-1,4-dione	82	[4]
3	2,2-Dichloro-1-(4-chlorophenyl)ethanone	1,4-Bis(4-chlorophenyl)butane-1,4-dione	88	[4]
4	2,2-Dichloro-1-(4-methoxyphenyl)ethanone	1,4-Bis(4-methoxyphenyl)butane-1,4-dione	78	[4]

Experimental Protocol: Synthesis of 1-Aryl-butane-1,4-diones

- In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the α,α -dichloroketone (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL).
- Add indium(I) bromide (1.2 mmol) to the solution at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water (10 mL).
- Extract the aqueous layer with diethyl ether (3 x 15 mL).

- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the solution and remove the solvent under reduced pressure.
- Purify the residue by recrystallization or column chromatography to yield the pure 1-aryl-butane-1,4-dione.

Proposed Reaction Pathway



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Caption: Proposed pathway for the InBr-promoted reductive coupling of α,α -dichloroketones.

Stereoselective Preparation of Cyclopropanes

Indium(I) bromide facilitates a sequential aldol-type coupling, elimination, and Michael-induced ring closure reaction between α,α -dichloroacetophenone and aldehydes to produce highly substituted cyclopropanes stereoselectively.^[5] This one-pot reaction proceeds through the formation of an indium enolate intermediate.^[5]

Quantitative Data: Synthesis of Polysubstituted Cyclopropanes

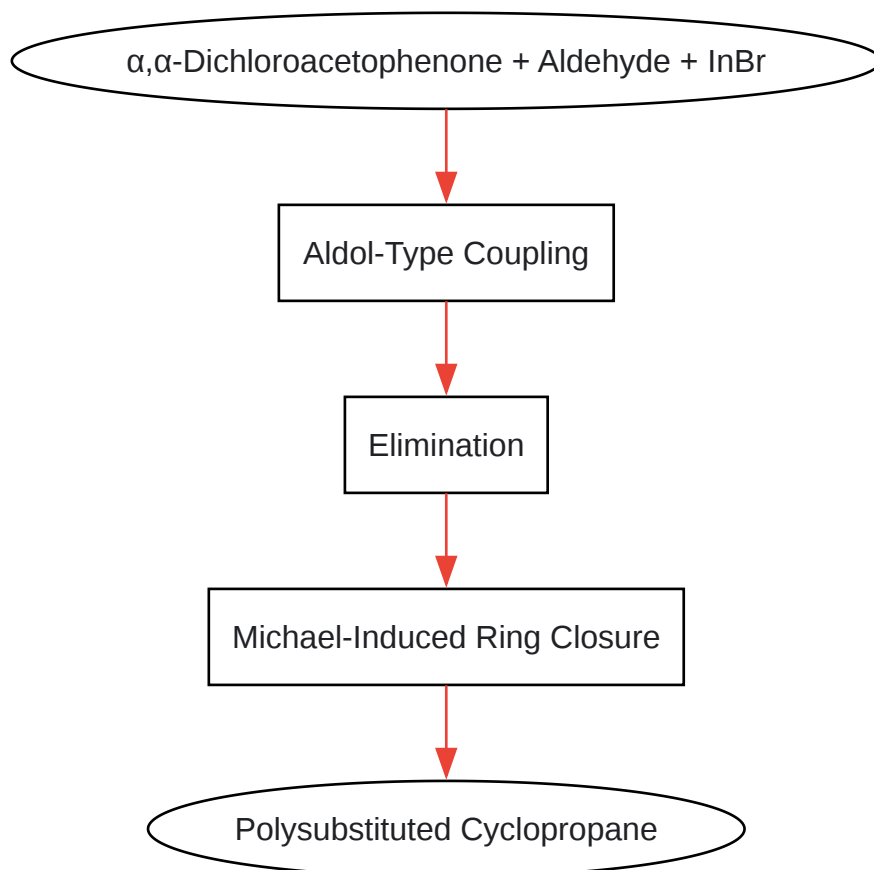
Entry	Aldehyde	Product	Yield (%)	Diastereomeric Ratio	Ref
1	Benzaldehyde	1,2,3-Triphenyl-2-(benzoyl)cyclopropane-1-carbaldehyde	75	>95:5	[5]
2	4-Chlorobenzaldehyde	1-(4-Chlorophenyl)-2,3-diphenyl-2-(benzoyl)cyclopropane-1-carbaldehyde	80	>95:5	[5]
3	4-Methylbenzaldehyde	1-(4-Methylphenyl)-2,3-diphenyl-2-(benzoyl)cyclopropane-1-carbaldehyde	78	>95:5	[5]
4	Cinnamaldehyde	1-(1-Phenylvinyl)-2,3-diphenyl-2-(benzoyl)cyclopropane-1-carbaldehyde	65	>90:10	[5]

Experimental Protocol: One-Pot Synthesis of Cyclopropanes

- To a stirred suspension of indium(I) bromide (2.0 mmol) in dry THF (15 mL) at room temperature, add a solution of α,α -dichloroacetophenone (1.0 mmol) in THF (5 mL).

- Stir the mixture for 30 minutes to generate the indium enolate.
- Add a solution of the aldehyde (1.0 mmol) in THF (5 mL) to the reaction mixture.
- Continue stirring at room temperature for 16-24 hours.
- Monitor the reaction by TLC until the starting materials are consumed.
- Quench the reaction with a saturated aqueous solution of NaHCO_3 (20 mL).
- Extract the mixture with ethyl acetate (3 x 25 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to obtain the polysubstituted cyclopropane.

Logical Relationship of the Reaction Sequence



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Caption: Logical sequence of the InBr-promoted cyclopropanation reaction.

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